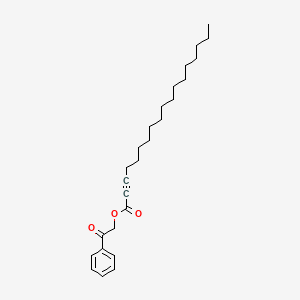
2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three bromine atoms, a hydroxyl group, and a methyl group attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine or bromine-containing compounds, and the reaction is often conducted in an organic solvent such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,3,6-Tribromo-4-methylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of bromine atoms.
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar bromination pattern but with a benzoic acid core.
Uniqueness
2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89883-16-9 |
|---|---|
Fórmula molecular |
C7H5Br3O2 |
Peso molecular |
360.82 g/mol |
Nombre IUPAC |
2,3,6-tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5Br3O2/c1-7(12)2-3(8)5(11)4(9)6(7)10/h2,12H,1H3 |
Clave InChI |
QYDROFSYBIVMOF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1Br)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)


![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)

![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)



![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
